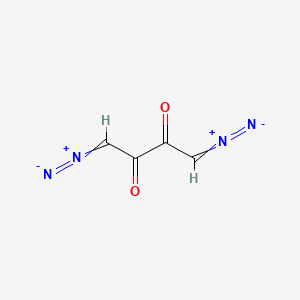

1,4-Bis(diazo)-2,3-butanedione

Description

Structure

3D Structure

Properties

CAS No. |

40301-85-7 |

|---|---|

Molecular Formula |

C4H2N4O2 |

Molecular Weight |

138.08 g/mol |

IUPAC Name |

1,4-didiazobutane-2,3-dione |

InChI |

InChI=1S/C4H2N4O2/c5-7-1-3(9)4(10)2-8-6/h1-2H |

InChI Key |

ADQBQMGXHRGPJY-UHFFFAOYSA-N |

Canonical SMILES |

C(=[N+]=[N-])C(=O)C(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Bis Diazo 2,3 Butanedione and Analogues

Direct Synthesis Routes for 1,4-Bis(diazo)-2,3-butanedione

Direct synthesis routes to this compound primarily involve the modification of 2,3-butanedione (B143835) or its derivatives.

Nitrosation Reactions of 2,3-Butanedione Precursors

The synthesis of this compound can be achieved through the nitrosation of appropriate precursors derived from 2,3-butanedione (also known as diacetyl or biacetyl). acs.orgnih.govmdpi.comfoodb.canist.govnih.gov One common method involves the conversion of methyl ethyl ketone to its isonitroso compound, which is then decomposed to diacetyl via hydrolysis with hydrochloric acid. chemicalbook.com This diacetyl can then potentially undergo further reactions to yield the target bis-diazo compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as temperature, solvent, and the choice of nitrosating agent can significantly impact the reaction outcome. For instance, the oxidation of 2-butanone (B6335102) to 2,3-butanedione has been studied using various zeolite catalysts in the presence of oxygen or hydrogen peroxide as oxidants. mdpi.com While a VS-1 zeolite sample showed good selectivity for 2,3-butanedione, an Fe-Beta sample was active but less selective. mdpi.com Further optimization of these catalytic systems could provide an efficient route to the precursor of this compound. The progress of such reactions can be monitored using techniques like infrared spectroscopy, which can detect the characteristic absorption of diazoalkanes in the 2030-2080 cm⁻¹ region. google.com

General Strategies for Bis-Diazo Compound Synthesis

Several general strategies are employed for the synthesis of bis-diazo compounds, which can be adapted for the preparation of analogues of this compound.

Diazo Transfer Methodologies

Diazo transfer reactions are a widely used method for the synthesis of diazo compounds. wikipedia.org This method, often referred to as the Regitz diazo transfer, involves the reaction of a compound with an active methylene (B1212753) group with a sulfonyl azide (B81097) in the presence of a weak base. wikipedia.org The mechanism proceeds through the attack of an enolate on the terminal nitrogen of the sulfonyl azide, followed by proton transfer and elimination of a sulfonamide anion. wikipedia.org While historically tosyl azide was common, modern approaches often utilize safer and more easily separable reagents like methanesulfonyl azide or p-acetamidobenzenesulfonyl azide. wikipedia.orgorgsyn.org This methodology has been successfully applied to the synthesis of various α-diazocarbonyl compounds, including α-diazo-β-ketonitriles. nih.gov

Table 1: Examples of Diazo Transfer Reactions

| Substrate | Diazo Transfer Reagent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| β-ketonitrile | Triflyl azide | α-diazo-β-ketonitrile | 85% | nih.gov | |

| 1,3-Diketones | Triflyl azide | α-diazoketones | Good | nih.gov | |

| Meldrum's acid | p-Acetamidobenzenesulfonyl azide | Triethylamine | Diazo Meldrum's acid | High | youtube.com |

Diazotization of Amines and Related Transformations

The diazotization of primary amines is a fundamental reaction in organic chemistry that can be adapted for the synthesis of diazo compounds. organic-chemistry.org This process typically involves treating a primary amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org For the synthesis of bis-diazo compounds, a diamine precursor would be required. For example, the diazotization of p-phenylenediamine (B122844) has been used to prepare benzene-1,4-bis(diazonium) derivatives, which are then coupled with naphthols to form azo dyes. irjet.net While this specific example leads to azo compounds, the underlying principle of bis-diazotization is relevant. The stability of the resulting diazonium salt is a critical factor; aliphatic diazonium intermediates are often unstable and can rapidly lose nitrogen to form carbocations. organic-chemistry.org However, α-amino carbonyl compounds can be converted to the corresponding diazo compounds under milder conditions, for instance, using tert-butyl nitrite. youtube.com

Table 2: Diazotization of Amines

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Primary aromatic amines | NaNO₂, strong acid | Arenediazonium salts | organic-chemistry.org |

| p-Phenylenediamine | NaNO₂, HCl | Benzene-1,4-bis(diazonium) derivative | irjet.net |

Hydrazone Oxidation and Decomposition Routes

The oxidation of hydrazones provides another important route to diazo compounds. wikipedia.org This dehydrogenation reaction can be carried out using various oxidizing agents, such as silver oxide, mercury oxide, or more modern and safer reagents. wikipedia.org For instance, N-iodo-p-toluenesulfonamide (Iodamine-T) has been shown to be an effective reagent for the oxidation of hydrazones to α-diazoesters, α-diazoamides, and α-diazoketones in good yields. nih.gov Another innovative method employs a catalytic amount of a bismuth(V) compound, generated in situ from triphenylbismuth (B1683265) and acetic acid, with sodium perborate (B1237305) as the terminal oxidant. organic-chemistry.orgacs.org This system has proven effective for synthesizing diazocarbonyls and 2,2,2-trifluoromethyl diazoalkanes. organic-chemistry.orgacs.org Electrochemical oxidation of dihydrazones has also been reported to yield the corresponding bis-diazo compounds. beilstein-journals.org The decomposition of tosylhydrazones, formed from the condensation of a ketone with tosylhydrazine, can also lead to diazo compounds upon treatment with a base. youtube.com

Table 3: Hydrazone Oxidation Methods for Diazo Compound Synthesis

| Hydrazone Type | Oxidizing System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Various | N-Iodo-p-toluenesulfonamide (TsNIK) | α-Diazoesters, -amides, -ketones | Good | nih.gov |

| Various | Ph₃Bi (cat.), AcOH, NaBO₃·H₂O | Diazocarbonyls, trifluoromethyl diazoalkanes | Good to Excellent | organic-chemistry.orgacs.org |

| Dibenzoylbenzene dihydrazones | Electrochemical oxidation | Bis-diazo compounds | Not specified | beilstein-journals.org |

Synthesis of Derivatives and Analogues with Modified Backbones

The versatility of the this compound framework allows for the synthesis of a wide array of derivatives and analogues. By modifying the linking backbone, researchers can introduce new functionalities and explore the impact of these changes on the compound's properties and subsequent chemical transformations.

Incorporation into Diverse Organic Scaffolds (e.g., piperazine (B1678402), butadiyne, thiophene (B33073) units)

The integration of the bis(diazoacetyl) moiety into various cyclic and linear scaffolds has been successfully achieved, leading to novel molecular architectures.

A notable example is the synthesis of 1,4-bis(2-diazoacetyl)piperazine . This compound was prepared from N,N'-bis(2-bromoacetyl)piperazine through a procedure involving a diazo-transfer reaction. researchgate.net The reaction was effectively carried out using 1,1,3,3-tetramethylguanidine (B143053) as the base. researchgate.net The piperazine ring in the resulting molecule adopts a standard chair conformation. researchgate.net

Furthermore, bis(diazo) compounds have been successfully incorporated into backbones containing butadiyne and thiophene units. A study detailed the preparation of bis(diazo) compounds where the diazo functionalities are linked by a 1,4-butadiyne or a 2,5-thiophene spacer. This was accomplished through Sonogashira and Suzuki coupling reactions of a stable, sterically hindered diazo-containing precursor.

The following table summarizes the key starting materials and the resulting scaffold-incorporated bis(diazo) compounds:

| Starting Material | Linker Introduction Method | Resulting Scaffold |

| N,N'-Bis(2-bromoacetyl)piperazine | Diazo-transfer reaction | Piperazine |

Stereoselective Synthetic Approaches

The development of stereoselective methods for the synthesis of this compound analogues is crucial for accessing chiral building blocks for asymmetric synthesis. While the direct stereoselective synthesis of the bis(diazo) compound itself is not widely reported, significant progress has been made in the stereoselective synthesis of the precursor 1,4-dicarbonyl compounds. These chiral dicarbonyls can then, in principle, be converted to the corresponding bis(diazo) compounds through established diazotization methods, although the stereochemical integrity of such a final step would need to be considered.

Several catalytic enantioselective methods for the synthesis of 1,4-dicarbonyl compounds have been developed. These approaches often rely on the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds. For instance, rhodium-catalyzed conjugate addition of α-boryl-C(sp²) nucleophiles to cyclic α,β-unsaturated ketones has been shown to produce 1,4-ketoalkenylboronate esters with excellent yields and enantioselectivities. nih.gov These intermediates can be readily transformed into the corresponding 1,4-dicarbonyls. nih.gov

Another strategy involves the asymmetric hydrogenation of 1,4-diketones. The use of catalysts such as trans-RuCl2[(S)-BINAP)][(S)-Daipen] has proven effective for the asymmetric hydrogenation of diaryl 1,4-diketones, yielding chiral 1,4-diols with high enantiomeric and diastereomeric excess. researchgate.net These diols can potentially be oxidized to the corresponding chiral 1,4-diketones.

The table below outlines some of the stereoselective methods applicable to the synthesis of chiral 1,4-dicarbonyl precursors:

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Rh-catalyzed Conjugate Addition | Rhodium/(L5) | 1,1-Diborylalkenes and cyclic α,β-unsaturated ketones | 1,4-Ketoalkenylboronate esters | Excellent yields, diastereomeric ratios, and enantiomeric ratios. nih.gov |

| Asymmetric Hydrogenation | trans-RuCl2[(S)-BINAP)][(S)-Daipen] | Diaryl 1,4-diketones | Chiral 1,4-diarylbutane-1,4-diols | High enantioselectivity and diastereoselectivity. researchgate.net |

While the direct enantioselective diazotization of a chiral 1,4-dicarbonyl compound remains an area for further investigation, the ability to construct the chiral backbone with high stereocontrol is a significant step towards the synthesis of enantiopure this compound analogues.

Elucidating the Reactivity and Mechanistic Pathways of 1,4 Bis Diazo 2,3 Butanedione

Decomposition Pathways and Intermediate Generation

The decomposition of 1,4-bis(diazo)-2,3-butanedione can proceed through distinct thermal and photochemical pathways, each generating unique intermediates and products. The stability and reactivity are significantly influenced by the molecular structure and the surrounding chemical environment.

Thermal activation provides the energy required to overcome the barrier for nitrogen extrusion, leading to the formation of carbene species. The kinetics of this process are dependent on temperature and the intrinsic stability of the diazo functional groups.

The thermal decomposition of diazo compounds is characterized by the elimination of dinitrogen (N₂) gas, a thermodynamically favorable process due to the high stability of the N₂ molecule. For this compound, this can occur in a stepwise or concerted manner. The process typically follows first-order kinetics, where the rate of decomposition is proportional to the concentration of the diazo compound. nih.gov In analogous systems, such as azobis tetrazoles, decomposition proceeds via a ring-opening reaction to a transient diazo intermediate, followed by N₂ elimination. rsc.org For this compound, the initial step is the cleavage of a C-N bond, leading to a diradical intermediate which then expels a molecule of nitrogen gas. Given the presence of two diazo groups, this can happen sequentially to first form a monocarbene and then a biscarbene, or potentially in a single step under highly energetic conditions.

The extrusion of nitrogen gas from a diazo group generates a carbene, a neutral carbon atom with two unshared electrons. mdpi.com In the case of this compound, the loss of one N₂ molecule yields a monocarbene intermediate (3-diazo-2-oxobutylidene). Subsequent loss of the second N₂ molecule results in the formation of a biscarbene intermediate (butane-2,3-dion-1,4-diylidene).

These carbene intermediates can exist in either a singlet state (with spin-paired electrons in an sp² orbital) or a triplet state (with two unpaired electrons in sp² and p orbitals). The ground state is often a triplet, but the initially formed carbene upon thermolysis can be a singlet, which may then intersystem cross to the more stable triplet state. The reactivity of these carbenes is distinct; singlet carbenes often undergo concerted reactions, while triplet carbenes exhibit diradical character. nih.gov The thermal decomposition of analogous bis(diazo) compounds, such as bismesitylsulphonyldiazomethane, demonstrates typical carbenic reactivity through intramolecular C-H insertion reactions. mdpi.com

The thermal stability of diazo compounds is highly sensitive to the electronic nature of their substituents. rsc.org For α-diazoketones, electron-withdrawing groups, like the adjacent carbonyl group in this compound, generally increase thermal stability by delocalizing the negative charge on the carbon atom of the C=N₂ group. Conversely, electron-donating substituents tend to decrease stability. rsc.org A study on various substituted ethyl (phenyl)diazoacetates found a clear correlation between thermal stability (measured by onset temperature of decomposition) and Hammett substitution constants. rsc.org

The reaction environment, including the solvent, can also play a role. While detailed studies on this compound are limited, research on other diazo compounds shows that the solvent can influence reaction pathways following decomposition. nih.gov For some diazo compounds, Lewis acids can promote decomposition even at lower temperatures by coordinating to the carbonyl oxygen and facilitating nitrogen loss. mdpi.com

Table 1: Representative Thermal Decomposition Kinetic Data for a High-Nitrogen Compound

This table presents kinetic data for the thermal decomposition of 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole, illustrating the parameters used to characterize the thermolysis of nitrogen-rich compounds.

| Parameter | Value | Method |

| Decomposition Temperature Range | 270 °C - 300 °C | TGA/DSC |

| Apparent Activation Energy (Ea) | 174.69 kJ·mol⁻¹ | Kissinger, Ozawa |

| Pre-exponential Factor (A) | 10¹⁶.⁶⁰ s⁻¹ | Kissinger, Ozawa |

| Reaction Model | Random nucleation and subsequent growth | Šatava-Šesták |

| Data sourced from a study on a complex azobitriazole compound to exemplify typical kinetic analysis. energetic-materials.org.cn |

Irradiation with light of an appropriate wavelength offers an alternative, often milder, method for decomposing this compound. Photolysis allows for greater control over the generation of reactive intermediates compared to thermolysis.

The outcome of a photochemical reaction can be highly dependent on the wavelength of the incident light. rsc.org Different electronic transitions can be induced by absorbing photons of different energies, potentially leading to different excited states with distinct reactivities. For example, irradiating a molecule at a wavelength corresponding to an n→π* transition might lead to one reaction pathway, while excitation at a wavelength for a π→π* transition could lead to another. rsc.org

In the photolysis of ketones, varying the excitation wavelength has been shown to affect reaction probabilities and isotopic enrichment, suggesting that the energy of the exciting light can influence the trajectories of bond dissociation. osti.gov For α-diazocarbonyl compounds, photolysis is a standard method for generating carbenes and triggering the Wolff rearrangement. nih.gov A study on the laser flash photolysis of a related compound, 2-diazo-1,3-diphenyl-1,3-propanedione, revealed that fragmentation to form a ketene (B1206846) precursor proceeds from the excited singlet state. researchgate.netnih.gov This study also identified a surprisingly long-lived triplet state that did not act as the precursor for the rearrangement, highlighting how different excited states can have different fates. researchgate.netnih.gov Therefore, for this compound, selective irradiation could potentially be used to favor either carbene formation and subsequent reactions or a concerted Wolff-type rearrangement, depending on the excited state populated.

Photochemical Decomposition and Photolysis Mechanisms

Photogeneration of Biscarbenes and Diradicals

The photochemistry of diazo compounds is a rich field, characterized by the light-induced extrusion of molecular nitrogen to generate highly reactive carbene species. In the case of this compound, photolysis is anticipated to proceed via the sequential or simultaneous loss of two molecules of nitrogen, leading to the formation of a biscarbene or diradical species.

The initial step involves the absorption of a photon by one of the diazo groups, leading to an excited state that readily loses a molecule of nitrogen to form a monocarbene intermediate. This intermediate can then undergo further photochemical activation, expelling the second nitrogen molecule to yield a biscarbene. The electronic nature of this biscarbene, whether it exists as a singlet or triplet state, will significantly influence its subsequent reactivity. Theoretical studies and experimental observations on related systems suggest that the ground state of such biscarbenes is likely a triplet diradical, where the two unpaired electrons have parallel spins.

Alternatively, a concerted or near-concerted loss of both nitrogen molecules could directly generate the biscarbene. The exact mechanism and the lifetime of the potential mono- and bis-intermediate species are subjects of ongoing research and are likely influenced by factors such as the wavelength of light used and the surrounding medium (e.g., solvent or matrix). The transient nature of these intermediates makes their direct observation challenging, often requiring sophisticated techniques like laser flash photolysis and matrix isolation spectroscopy.

Competing Photochemical Pathways (e.g., Wolff Rearrangement)

The photochemical decomposition of α-diazoketones is not solely limited to carbene formation. A significant and often competing pathway is the Wolff rearrangement. organic-chemistry.orgwikipedia.orgchempedia.info This rearrangement involves the 1,2-migration of a substituent from the carbonyl carbon to the carbene carbon, concertedly with the loss of nitrogen, to form a ketene. organic-chemistry.orgwikipedia.org

For this compound, the Wolff rearrangement presents a compelling alternative to biscarbene formation. Photolysis can induce the rearrangement of one of the α-diazoketone moieties to yield a highly reactive ketene intermediate. This ketene can then undergo various subsequent reactions, such as reaction with the remaining diazo group or with external nucleophiles. The propensity for the Wolff rearrangement versus carbene formation is influenced by several factors, including the structure of the diazo compound, the reaction conditions (photochemical or thermal), and the presence of trapping agents. organic-chemistry.org The migratory aptitude of the substituents attached to the carbonyl group also plays a crucial role in determining the efficiency of the Wolff rearrangement. organic-chemistry.org

Rearrangement Reactions

Rearrangement reactions are a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. For this compound, the Wolff rearrangement and subsequent ring expansion reactions are of particular interest.

Wolff Rearrangement and its Synthetic Utility

As previously mentioned, the Wolff rearrangement is a key reaction of α-diazoketones. organic-chemistry.orgwikipedia.orgchempedia.info This transformation has significant synthetic utility, most notably in the Arndt-Eistert homologation, where a carboxylic acid is converted into its next higher homologue. organic-chemistry.org Another important application is in ring-contraction reactions of cyclic α-diazoketones. wikipedia.org

In the context of this compound, a double Wolff rearrangement could theoretically lead to the formation of a bisketene. These highly reactive intermediates can be trapped by various nucleophiles, such as water, alcohols, or amines, to yield dicarboxylic acid derivatives. The synthetic utility of such a process would lie in the ability to generate bifunctional molecules from a single precursor. Furthermore, the ketene intermediates can participate in [2+2] cycloaddition reactions with alkenes and imines, providing access to four-membered ring systems. organic-chemistry.org

| Reaction Type | Starting Material | Intermediate | Product | Reference |

| Wolff Rearrangement | α-Diazoketone | Ketene | Carboxylic acid derivative or cycloadduct | organic-chemistry.orgwikipedia.org |

| Arndt-Eistert Homologation | Carboxylic Acid | α-Diazoketone, Ketene | Homologous Carboxylic Acid | organic-chemistry.org |

| Ring Contraction | Cyclic α-Diazoketone | Ketene | Contracted Ring Carboxylic Acid | wikipedia.org |

Ring Expansion Reactions via Diazoalkane Intermediates

Diazoalkanes are versatile reagents for the construction of cyclic systems, including ring expansion reactions. The Buchner ring expansion, for instance, involves the reaction of a diazoalkane with an aromatic ring to form a cyclopropane (B1198618), which then undergoes an electrocyclic ring-opening to yield a seven-membered ring. wikipedia.org

While not a direct rearrangement of this compound itself, the carbenes generated from its decomposition can participate in reactions that lead to ring expansions. For example, the addition of the carbene or biscarbene to an existing ring system would form a bicyclic intermediate, which could then rearrange to a larger ring. The feasibility and outcome of such reactions would depend on the nature of the substrate and the reaction conditions. The use of diazo compounds in ring expansion reactions provides a powerful tool for accessing larger ring systems that can be challenging to synthesize via other methods. nih.govrsc.org

Metal-Catalyzed Transformations

The reactivity of diazo compounds can be significantly modulated and controlled through the use of transition metal catalysts. nih.gov Metals such as rhodium and copper are particularly effective in catalyzing the decomposition of diazo compounds and directing the subsequent reactions of the resulting metal-carbene or carbenoid intermediates. nih.govrsc.orgrsc.org

Transition Metal Carbene/Carbenoid Chemistry

The reaction of this compound with a transition metal catalyst, such as a rhodium(II) or copper(I) complex, is expected to generate a metal-stabilized carbene, often referred to as a metal carbenoid. nih.govrsc.orgrsc.org These intermediates are generally more stable and selective than the corresponding free carbenes generated photochemically or thermally. nih.gov

The formation of a bis(metal-carbenoid) from this compound opens up a plethora of synthetic possibilities. These reactive species can undergo a variety of transformations, including:

Cyclopropanation: Reaction with alkenes to form cyclopropanes.

C-H Insertion: Insertion into carbon-hydrogen bonds, a powerful method for C-H functionalization.

Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen, oxygen) to form ylides, which can then undergo subsequent rearrangements.

Dimerization: Coupling of two carbene units to form an alkene. wikipedia.org

The chemoselectivity of these reactions can often be controlled by the choice of metal catalyst and the ligands coordinated to the metal center. nih.govnih.gov For a bis(diazo) compound, controlling the reactivity to achieve selective mono- or bis-functionalization is a significant challenge and an area of active research. nih.govnih.gov The use of chiral catalysts can also enable enantioselective transformations, leading to the synthesis of optically active products.

| Catalyst Type | Intermediate | Typical Reactions | References |

| Rhodium(II) complexes | Rhodium carbenoid | Cyclopropanation, C-H insertion, Ylide formation | nih.govnih.govnih.gov |

| Copper(I) complexes | Copper carbenoid | Cyclopropanation, C-H insertion, Dimerization | rsc.orgrsc.orgresearchgate.net |

Intramolecular and Intermolecular C-H Insertion Reactions

The reactivity of this compound in C-H insertion reactions, both intramolecularly and intermolecularly, is a subject of significant interest in synthetic organic chemistry. These reactions, typically catalyzed by transition metals like rhodium, involve the formation of a highly reactive carbene intermediate from the diazo compound, which then inserts into a carbon-hydrogen bond.

Intramolecular C-H Insertion:

Intramolecular C-H insertion reactions of diazo compounds provide an efficient pathway to construct cyclic structures. In the context of this compound, this would involve the formation of a rhodium-carbenoid at one of the diazo functionalities, which could then react with a C-H bond within the same molecule. The regioselectivity of this insertion is influenced by several factors, including the stability of the resulting ring and the electronic and steric nature of the substituents. For instance, studies on related α-diazo-β-keto sulfones, α-diazo-β-keto phosphine (B1218219) oxides, and 2-diazo-1,3-diketones have shown that the nature of the substituent on the carbene carbon significantly influences the enantioselectivity in copper-catalyzed intramolecular C-H insertion reactions leading to cyclopentanones. rsc.org Specifically, sulfonyl substituents on the carbene carbon, particularly those with greater steric bulk, lead to higher enantioselectivities. rsc.org

Research on 2-diazo-2-sulfamoylacetamides has demonstrated the feasibility of intramolecular aromatic 1,5-C-H insertion. nih.govresearchgate.net In these systems, the carbene inserts into a C-H bond of an N-phenyl group on either the acetamide (B32628) or sulfonamide moiety, leading to the formation of five-membered heterocyclic rings. nih.govresearchgate.net The chemoselectivity of this reaction is governed by the electronic effects of the substituents on the aryl rings. nih.govresearchgate.net For example, N-aryl substituents on the acetamide are generally more reactive towards C-H insertion than those on the sulfonamide. nih.govresearchgate.net It is important to note that aliphatic C-H insertions were not observed in the case of 2-diazo-2-(N,N-dialkylsulfamoyl)acetamides. nih.govresearchgate.net

In some cases, catalyst-free intramolecular C-H insertion reactions can be achieved. For example, α-bromodiazoacetamides undergo thermolysis at ambient temperatures to produce α-halo-β-lactams through intramolecular C-H insertion. beilstein-journals.org

Intermolecular C-H Insertion:

Intermolecular C-H insertion reactions involve the reaction of the carbene generated from this compound with a C-H bond of a separate molecule. These reactions are powerful tools for C-C bond formation and functionalization of unactivated C-H bonds. The success of these reactions often depends on the catalyst and the nature of the substrate. Rhodium(II) catalysts are commonly employed to facilitate these transformations. nih.govorganic-chemistry.org

The chemoselectivity between intramolecular and intermolecular C-H insertion can be controlled. For instance, in the rhodium(II)-catalyzed reactions of 3-diazo-1-(ethyl 2-diazomalonyl)indolin-2-one, a molecule containing two different diazo groups, the more reactive donor/acceptor diazo group selectively undergoes intermolecular reactions like cyclopropanation and XH-insertion, leaving the acceptor/acceptor diazo group available for subsequent intramolecular reactions. nih.gov

The table below summarizes the outcomes of C-H insertion reactions with related diazo compounds, providing insights into the potential reactivity of this compound.

| Diazo Compound Class | Reaction Type | Catalyst/Conditions | Product Type | Key Findings |

| α-Diazo-β-keto sulfones/phosphine oxides | Intramolecular C-H Insertion | Copper-bis(oxazoline) | Cyclopentanones | Sulfonyl substituents on the carbene enhance enantioselectivity. rsc.org |

| 2-Diazo-2-sulfamoylacetamides | Intramolecular Aromatic 1,5-C-H Insertion | Rhodium(II) acetate | Fused heterocyclic rings | N-aryl groups on acetamide are more reactive than on sulfonamide. nih.govresearchgate.net |

| α-Bromodiazoacetamides | Intramolecular C-H Insertion | Thermolysis (catalyst-free) | α-Halo-β-lactams | Reaction proceeds at ambient temperature. beilstein-journals.org |

| 3-Diazo-1-(ethyl 2-diazomalonyl)indolin-2-one | Intermolecular Cyclopropanation/XH-Insertion | Rhodium(II) | Cyclopropanes, XH-insertion products | Selective reaction of the donor/acceptor diazo group. nih.gov |

Cyclopropanation Reactions

Cyclopropanation reactions are fundamental transformations in organic synthesis, providing access to highly strained but synthetically versatile three-membered carbocyclic rings. wikipedia.orgunl.pt this compound, as a precursor to a bis-carbene or a carbene-carbenoid species, is expected to participate in cyclopropanation reactions with alkenes. These reactions are typically catalyzed by transition metals, most notably rhodium(II) and copper(I) complexes. wikipedia.orgnih.gov

The mechanism of metal-catalyzed cyclopropanation generally involves the reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate. This electrophilic carbene then reacts with an alkene in a concerted, though often asynchronous, fashion to yield the cyclopropane ring. nih.gov The stereochemistry of the starting alkene is typically retained in the cyclopropane product, indicating a stereospecific syn-addition. masterorganicchemistry.com

Rhodium(II) carboxylates, such as rhodium(II) octanoate, are highly effective catalysts for the cyclopropanation of alkenes with diazoacetates. nih.gov Kinetic isotope effect studies and density functional theory (DFT) calculations have provided detailed insights into the transition state of these reactions, supporting a highly asynchronous process. nih.gov Chiral rhodium(II) catalysts, such as bisrhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄), have been successfully employed in asymmetric cyclopropanation reactions, leading to the formation of enantioenriched cyclopropanes. nih.gov

The reactivity and selectivity of cyclopropanation reactions can be influenced by the nature of the diazo compound. For instance, in a molecule containing both a donor/acceptor and an acceptor/acceptor diazo group, the donor/acceptor diazo moiety preferentially undergoes rhodium(II)-catalyzed cyclopropanation. nih.gov This chemoselectivity allows for the selective functionalization of one diazo group while leaving the other intact for further transformations. nih.gov

The table below presents research findings on cyclopropanation reactions involving various diazo compounds, which can be extrapolated to predict the behavior of this compound.

| Diazo Compound | Alkene | Catalyst | Product | Key Findings |

| Methyl phenyldiazoacetate | Styrene | Rh₂(octanoate)₄ | Methyl 1-phenyl-2-phenylcyclopropane-1-carboxylate | Highly asynchronous, concerted mechanism. nih.gov |

| Ethyl diazoacetate | Styrene | Rh₂(octanoate)₄ | Ethyl 2-phenylcyclopropane-1-carboxylate | Earlier transition state compared to phenyldiazoacetate. nih.gov |

| 3-Diazo-1-(ethyl 2-diazomalonyl)indolin-2-one | Various Alkenes | Rhodium(II) | Cyclopropanes | Selective cyclopropanation of the donor/acceptor diazo group. nih.gov |

| Diazomethane | Alkenes | Photolysis (light) | Cyclopropanes | Stereospecific syn-addition. masterorganicchemistry.com |

Cross-Coupling Reactions

While direct cross-coupling reactions involving this compound are not extensively documented, the reactivity of diazo compounds and their derivatives in related transformations provides a basis for predicting their potential in this area. Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One relevant area of research is the use of aryl diazonium salts in cross-coupling reactions. Although distinct from diazo compounds, aryl diazonium salts are also sources of reactive intermediates. The triazabutadiene scaffold has been utilized as a protecting group for aryl diazonium ions, allowing them to be compatible with Suzuki coupling conditions. nih.gov This strategy enables the formation of biaryl compounds while preserving the diazonium functionality for subsequent transformations. nih.gov This suggests that with appropriate functionalization or protection, diazo compounds like this compound could potentially be employed in palladium-catalyzed cross-coupling reactions.

Furthermore, rhodium catalysis has been employed in the homo-coupling of aryl Grignard reagents, demonstrating the utility of this metal in forming aryl-aryl bonds. While not a direct cross-coupling with a diazo compound, it highlights the capacity of rhodium catalysts to mediate C-C bond formation between aromatic systems.

The table below summarizes findings from related cross-coupling reactions that may inform the potential applications of this compound in this domain.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Key Findings |

| Triazabutadiene-protected aryl diazonium ion | Arylboronic acid | Palladium catalyst | Suzuki Coupling | Biaryl with intact triazabutadiene | Triazabutadiene is a compatible protecting group for aryl diazonium ions in Suzuki coupling. nih.gov |

| Aryl Grignard reagent | Aryl Grignard reagent | Rhodium catalyst | Homo-coupling | Biaryl | Rhodium effectively catalyzes the formation of aryl-aryl bonds. |

Lewis Acid Catalysis in Asymmetric Synthesis

Lewis acid catalysis plays a pivotal role in asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. nih.govsigmaaldrich.com In the context of reactions involving diazo compounds, chiral Lewis acids can activate carbonyl compounds, facilitating nucleophilic attack by the diazo species or its derivatives.

One prominent class of chiral Lewis acid catalysts are chiral oxazaborolidinium ions (COBIs). nih.govsigmaaldrich.com These catalysts have proven effective in a variety of asymmetric transformations, including nucleophilic additions to carbonyls. nih.govsigmaaldrich.com The proton-activated COBI can activate aldehydes, ketones, and enones through Lewis acid-base interactions and synergistic hydrogen bonding, thereby facilitating asymmetric 1,2- or 1,4-carbonyl additions of nucleophiles. nih.gov

For instance, COBI-catalyzed asymmetric 1,2-addition of diazo compounds to aldehydes can lead to the formation of optically active β-keto esters and all-carbon quaternary aldehydes through tandem H- or C-migration. nih.gov The reaction pathway can sometimes be diverted to form epoxide products via a Darzens-type reaction. nih.gov Furthermore, nucleophilic 1,4-addition of diazo compounds to α,β-unsaturated carbonyls, followed by chemoselective ring-closure, provides an efficient route to cyclopropanes with excellent stereoselectivity. nih.gov

Chiral N,N'-dioxide metal complexes represent another class of effective Lewis acid catalysts for asymmetric reactions. researchgate.netnih.gov These catalysts have been successfully employed in the asymmetric tandem isomerization/α-Michael addition of β,γ-unsaturated 2-acyl imidazoles, yielding optically pure 1,5-dicarbonyl compounds. researchgate.netnih.gov The same catalytic system can also promote Mannich and sulfur-Michael additions of β,γ-unsaturated 2-acyl imidazoles. researchgate.netnih.gov

The table below details research findings on Lewis acid-catalyzed asymmetric synthesis with diazo compounds and related systems, highlighting the potential for stereocontrolled reactions with this compound.

| Diazo/Nucleophile | Carbonyl Compound | Catalyst | Reaction Type | Product | Key Findings |

| Diazo compounds | Aldehydes | Chiral Oxazaborolidinium Ion (COBI) | 1,2-Addition/Tandem Migration | Optically active β-keto esters, all-carbon quaternary aldehydes | Solvent and π-π interactions influence the preference for C- or H-migration. nih.gov |

| Diazo compounds | α,β-Unsaturated carbonyls | Chiral Oxazaborolidinium Ion (COBI) | 1,4-Addition/Cyclization | Enantioenriched cyclopropanes | Efficient route to cyclopropanes with high stereoselectivity. nih.gov |

| β,γ-Unsaturated 2-acyl imidazoles | Michael acceptors | Chiral N,N'-dioxide metal complexes | Tandem Isomerization/α-Michael Addition | Optically pure 1,5-dicarbonyl compounds | Stereodivergent synthesis of all four stereoisomers is possible. researchgate.netnih.gov |

| β,γ-Unsaturated 2-acyl imidazoles | Imines | Chiral N,N'-dioxide metal complexes | Mannich Reaction | Chiral β-amino carbonyl compounds | The catalytic system is versatile for various nucleophilic additions. researchgate.netnih.gov |

Intermolecular Reactions

Cycloaddition Reactions for Heterocycle Formation

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic and heterocyclic systems. This compound, with its two diazo functionalities, is a promising substrate for cycloaddition reactions, particularly in the synthesis of nitrogen-containing heterocycles.

Diazo compounds are known to act as 1,3-dipoles in [3+2] cycloaddition reactions. The reaction of a diazo compound with a suitable dipolarophile, such as an alkyne or an alkene, can lead to the formation of five-membered rings. For example, the reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles.

Furthermore, the dicarbonyl moiety within this compound could potentially participate as a dienophile or a diene in Diels-Alder reactions, depending on the reaction partner and conditions. Lewis acid catalysis can play a crucial role in activating the dicarbonyl system for such transformations. For instance, bidentate bisborane Lewis acids have been shown to catalyze the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,4-naphthoquinones with 1,2,4,5-tetrazine, leading to the synthesis of 2,3-diaza-anthraquinones. rsc.org This suggests that a similar strategy could be employed with this compound to construct complex heterocyclic frameworks.

Formation of Pyrazoles and Fused Pyrazole (B372694) Derivatives

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. hilarispublisher.com The reaction of diazo compounds with alkynes is a classic and efficient method for constructing the pyrazole ring. This compound, possessing two diazo groups, offers the potential for the synthesis of bis-pyrazoles or pyrazole-containing systems with further functionalization at the butanedione backbone.

A common synthetic route to pyrazoles involves the [3+2] cycloaddition of a diazo compound to an alkyne. This reaction can be promoted thermally or by a catalyst. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient and regioselective synthesis of substituted pyrazoles. organic-chemistry.org

The formation of fused pyrazole derivatives is also of considerable interest. These structures often exhibit enhanced biological activity. nih.gov One approach to fused pyrazoles is through annulation reactions. For instance, rhodium(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols yields pyrazolone-fused benzodiazepines. rsc.org Another method involves the copper-catalyzed [3+2] annulation of hydrazones with cyclic enones to produce cyclic ketone-fused pyrazoles. researchgate.net

The table below summarizes various methods for the synthesis of pyrazoles and fused pyrazole derivatives, which could be adapted for reactions involving this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Findings |

| N,N-Disubstituted hydrazines | Alkynoates | Cu₂O, base, air | Substituted pyrazoles | Inexpensive and green catalytic system with high regioselectivity. organic-chemistry.org |

| 1-Phenylpyrazolidinones | Propargyl alcohols | Rhodium(III) | Pyrazolone-fused benzodiazepines | Highly efficient and regioselective [4+3] annulation. rsc.org |

| Hydrazones | Cyclic enones | Copper(II), aerobic conditions | Cyclic ketone-fused pyrazoles | The resulting pyrazoles can be further functionalized. researchgate.net |

| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates | Amines | Ring-opening and cyclization | Pyrazolo[1,5-a] nih.govnih.govdiazepin-4-ones | A regioselective strategy for the synthesis of fused pyrazole-diazepinone systems. nih.gov |

Oligomerization and Polymerization Processes

This compound, as a bis(diazo) compound, holds potential as a monomer for polymerization processes. The thermolysis of bis(diazo) compounds can generate reactive biscarbene intermediates, which can then undergo homopolymerization. rsc.org This type of polymerization is notable for proceeding in the absence of a catalyst and its tolerance to oxygen. rsc.org The resulting polymers form through the reaction of these highly reactive carbene intermediates.

This process falls under the broader category of carbene polymerization, which is a non-petroleum-based method for creating polymers with a carbon-carbon backbone, often referred to as C1 polymerization. researchgate.net This method allows for the synthesis of polymers with a high density of functional groups, as each carbon atom in the main chain can bear a substituent derived from the diazo monomer. researchgate.net

Carbene-Mediated Polymerization Mechanisms

The mechanisms of carbene-mediated polymerization can vary depending on the catalyst and monomer used. For rhodium-catalyzed polymerizations of diazoalkanes, the proposed mechanism involves several key steps:

Coordination of the diazoalkane to the rhodium catalyst. nih.gov

Elimination of dinitrogen (N₂) to form a metal carbene complex. nih.gov

Migratory insertion of the carbene into the growing polymer chain. nih.gov

In this process, the elimination of N₂ is often the rate-limiting step. nih.gov

For palladium-based systems, such as the use of (π-allyl)palladium carboxylate dimers with ethyl diazoacetate, a dinuclear mechanism has been proposed. osti.gov This suggests that two metal centers cooperate in the polymerization process. osti.gov Thermally initiated polymerization of bis(diazo) compounds may proceed through the formation of not only carbon-carbon double bonds (C=C) but also linkages involving nitrogen, such as C=N-N=C, leading to oligomerization before reaching a high molecular weight. rsc.org

Table 2: Overview of Carbene-Mediated Polymerization Mechanisms

| Catalyst System | Monomer Example | Proposed Mechanism | Key Features |

| Rhodium complexes | Diazoalkanes | Carbene migratory insertion | N₂ elimination is rate-limiting; syndiospecificity observed. nih.gov |

| (π-allyl)Palladium carboxylate dimers | Ethyl diazoacetate | Dinuclear mechanism | Controlled, quasi-living polymerization. osti.gov |

| Thermal (catalyst-free) | Bis(diazo) compounds | Biscarbene homopolymerization | Tolerant of oxygen; may form C=C and C=N-N=C linkages. rsc.org |

Characterization of Oligomeric and Polymeric Products

The characterization of the oligomers and polymers derived from diazo compounds is crucial for understanding their structure, molecular weight, and properties. A variety of analytical techniques are employed for this purpose.

Size Exclusion Chromatography (SEC): This is a fundamental technique used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer products. researchgate.netosti.govbohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the polymer repeating units and for determining the stereochemistry (e.g., syndiotactic vs. atactic) of the polymer chain. nih.govnih.gov

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly useful for the analysis of oligomers, allowing for the identification of homologous series of cyclic or linear oligomers. bohrium.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the polymer, confirming the structure of the repeating units and the end groups. nih.gov

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the polymeric materials. researchgate.net

Table 3: Techniques for Polymer Characterization

| Analytical Technique | Information Obtained |

| Size Exclusion Chromatography (SEC) | Molecular weight (Mn, Mw) and dispersity (Đ). researchgate.netosti.govbohrium.com |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, stereochemistry, and end-group analysis. nih.govnih.gov |

| Mass Spectrometry (e.g., MALDI-TOF) | Identification of oligomeric series and structural confirmation. bohrium.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. nih.gov |

| Thermal Analysis (TGA, DSC) | Thermal stability and transition temperatures. researchgate.net |

Condensation and Alkylation Reactions at the Diazo Carbon

The diazo carbon in compounds like this compound is nucleophilic and can participate in a variety of condensation and alkylation-type reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable reaction involves the activation of the diazo compound with a diazonium salt. nih.gov In this process, the nucleophilic diazo carbon attacks the electrophilic diazonium salt, leading to the formation of a diazenium (B1233697) intermediate after the loss of N₂. nih.gov This intermediate can then undergo further reactions, such as intramolecular cyclization. nih.gov

Another important transformation is the Roskamp reaction, which is the Lewis acid-catalyzed reaction between a diazo compound and an aldehyde. nih.gov This reaction results in the formation of a new carbon-carbon bond and is a type of carbonyl homologation. More broadly, diazo compounds can achieve a formal insertion of the diazo carbon into C-C or C-H bonds that are alpha to a carbonyl group, a process that can be catalyzed by Lewis acids. nih.gov

Table 4: Summary of Reactions at the Diazo Carbon

| Reaction Type | Electrophile | Catalyst/Conditions | Product Type |

| Diazo activation | Diazonium salt | Catalyst-free | Diazenium intermediate, leading to indazoles or triazoles. nih.gov |

| Roskamp Reaction | Aldehyde | Lewis acid | C-C bond formation (carbonyl homologation). nih.gov |

| Carbonyl Homologation | Carbonyl compound | Lewis acid | Insertion of diazo carbon into α-C-C or α-C-H bonds. nih.gov |

Sophisticated Spectroscopic Characterization Techniques and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1,4-bis(diazo)-2,3-butanedione in solution.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For a related compound, 2,3-butanedione (B143835), a simple singlet is observed for the methyl protons. chemicalbook.com In this compound, the protons of the diazomethyl groups (-CHN₂) would be expected to show a characteristic chemical shift.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the different types of carbon atoms present. In 2,3-butanedione, signals for the carbonyl carbons and the methyl carbons are observed. chemicalbook.com For this compound, distinct resonances are expected for the carbonyl carbons (C=O) and the carbons of the diazomethyl groups (C=N₂). The chemical shifts of these carbons provide direct evidence for the presence of these functional groups. For instance, in a similar compound, 1,4-dibromo-2,3-butanedione, the carbonyl carbon and the brominated methylene (B1212753) carbon exhibit characteristic signals in the ¹³C NMR spectrum. chemicalbook.com

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Diazomethyl (CHN₂) | Varies depending on solvent and concentration |

| ¹³C | Carbonyl (C=O) | ~190-200 |

| ¹³C | Diazomethyl (C=N₂) | ~20-40 |

Table 1: Expected NMR Chemical Shift Ranges for this compound. This table is illustrative and actual values can vary based on experimental conditions.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule. beilstein-journals.orgbeilstein-journals.org

Advanced NMR techniques can probe the dynamic aspects of the molecule's structure, such as its conformation and the potential for tautomerism.

Conformational Analysis : Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different atoms, helping to determine the preferred conformation of the molecule in solution. mdpi.com The rotation around the central C-C bond of the butanedione backbone can lead to different conformers, and NOESY can help to distinguish between them.

Keto-Enol Tautomerism : While the primary structure is the diketo form, the possibility of keto-enol tautomerism exists, where a proton from a diazomethyl group could migrate to a carbonyl oxygen, forming an enol tautomer. masterorganicchemistry.comlibretexts.org The presence and population of such tautomers are highly dependent on the solvent and temperature. nih.govsemanticscholar.org Variable-temperature NMR studies can be used to investigate this equilibrium. The appearance of new signals or changes in the chemical shifts of existing signals with temperature can indicate the presence of a dynamic equilibrium between tautomeric forms. nih.gov The enol form would exhibit a characteristic vinyl proton and a hydroxyl proton signal in the ¹H NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the key functional groups within this compound.

The diazo and carbonyl groups have very strong and characteristic vibrational frequencies.

Diazo Group (C=N₂) : The asymmetric stretching vibration of the diazo group typically appears as a very strong and sharp band in the IR spectrum, usually in the range of 2100-2200 cm⁻¹. researchgate.net This is a highly diagnostic peak for the presence of the diazo functionality.

Carbonyl Group (C=O) : The carbonyl stretching vibration (νC=O) gives rise to a strong absorption band in the IR spectrum. For α-diketones like 2,3-butanedione, this band is typically found around 1718 cm⁻¹. nist.govnist.gov The presence of the adjacent diazo groups in this compound can influence the exact position of this band.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Diazo (C=N₂) | Asymmetric Stretch | 2100 - 2200 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | ~1700 - 1730 | Strong |

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

Raman spectroscopy can provide complementary information, particularly for the more symmetric vibrations of the molecule.

IR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. The distinct and strong absorption of the diazo group makes it an excellent spectroscopic handle to follow the consumption of this compound in reactions where the diazo group is transformed. beilstein-journals.org For example, in reactions involving the loss of nitrogen gas (N₂), the disappearance of the characteristic diazo peak can be quantitatively monitored to determine reaction kinetics. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores present in this compound, namely the carbonyl and diazo groups, give rise to characteristic absorptions in the UV-Vis region.

The spectrum is expected to show absorptions due to:

n → π* transitions of the carbonyl groups, which are typically weak and occur at longer wavelengths.

π → π* transitions associated with the conjugated system of the dicarbonyl and diazo groups, which are generally more intense and occur at shorter wavelengths.

The UV-Vis spectrum of diazo compounds often exhibits a characteristic absorption band. researchgate.net For instance, many diazo compounds show absorption maxima that can be used for their characterization and quantification. researchgate.net The specific wavelengths and intensities of the absorption bands can be influenced by the solvent polarity.

Electronic Transitions and Chromophoric Properties

The chromophoric nature of this compound is defined by its constituent diazocarbonyl functional groups. The molecule exhibits characteristic electronic transitions that are responsible for its absorption of ultraviolet-visible (UV-Vis) light. The UV-Vis spectrum is dominated by strong absorption bands in the range of 380 nm to 530 nm, which are attributable to intramolecular charge transfer transitions. researchgate.net These transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are localized on the diazoketone moieties. The extended conjugation in the molecule influences the energy of these transitions and, consequently, the absorption maxima.

Time-Resolved UV-Vis for Kinetic Studies of Intermediates

Time-resolved UV-Vis spectroscopy is a powerful tool for investigating the kinetics of the short-lived intermediates generated during the photolysis of this compound. Upon irradiation, the parent molecule undergoes sequential loss of nitrogen molecules to form a series of transient species, including monocarbene, biscarbene, and the resulting bis(ketene). By monitoring the changes in absorbance at specific wavelengths over time, the rates of formation and decay of these intermediates can be determined. This technique allows for the direct observation of the reaction progress and provides crucial data for understanding the reaction mechanism and the factors that influence the stability and reactivity of the intermediates.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing information on its molecular weight and elemental composition, as well as structural details through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million, which allows for the unambiguous determination of the molecular formula of a compound. libretexts.org This is possible because the exact mass of an atom is not an integer, and different combinations of atoms will result in a unique exact mass. libretexts.org For this compound (C₄H₂N₄O₂), the precise mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. mdpi.comnih.gov This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. libretexts.orgnih.gov

Table 1: Theoretical and Experimental HRMS Data

| Attribute | Value |

|---|---|

| Molecular Formula | C₄H₂N₄O₂ |

| Theoretical Monoisotopic Mass | 138.0178 u |

| Experimental Mass (example) | 138.0175 u |

This table is for illustrative purposes; actual experimental values may vary slightly.

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. chemguide.co.ukyoutube.com For diazoketones, a characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂), which has a mass of 28 u. miamioh.eduyoutube.com The observation of a peak corresponding to the molecular ion minus 28 u is strong evidence for the presence of a diazo group. Further fragmentation can occur through cleavage of the carbon-carbon bonds within the butanedione backbone. miamioh.edulibretexts.org Analysis of the masses of these fragments helps to piece together the connectivity of the atoms in the molecule.

Table 2: Common Fragmentation Patterns in Diazoketones

| Fragmentation Process | Neutral Loss | Resulting Fragment |

|---|---|---|

| Loss of Nitrogen | N₂ | [M-28]⁺ |

| Alpha-Cleavage | R• | [M-R]⁺ |

This table represents general fragmentation patterns and may not be exhaustive for this specific compound.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as free radicals and triplet states. taylorfrancis.comnih.gov

The photolysis of this compound is expected to generate radical and diradical intermediates, most notably the corresponding biscarbene. Carbenes possess a non-bonding pair of electrons and can exist in either a singlet or a triplet state. The triplet state, being a diradical, is paramagnetic and therefore detectable by ESR spectroscopy. ethernet.edu.et The ESR spectrum of a triplet carbene provides valuable information about its electronic structure, including the zero-field splitting parameters (D and E), which are sensitive to the geometry of the carbene and the distribution of the unpaired electrons. arxiv.org By analyzing the ESR spectrum, it is possible to confirm the formation of the biscarbene intermediate and to gain insight into its electronic and geometric properties. rsc.org

X-ray Crystallography

This section would have detailed the experimental parameters of the X-ray diffraction study, such as the crystal system, space group, and unit cell dimensions.

Precise Bond Lengths and Angles Analysis of Diazo and Carbonyl Moieties

A detailed quantitative analysis of the bond lengths and angles within the diazo (-C(N₂)-) and carbonyl (-C(O)-) functional groups would have been presented here, including data tables for clarity.

| Feature | Bond Length (Å) | Angle (°) |

| C=O | Data not available | Data not available |

| C-C (carbonyl) | Data not available | Data not available |

| C-C (diazo) | Data not available | Data not available |

| C=N | Data not available | Data not available |

| N≡N | Data not available | Data not available |

| O-C-C | Data not available | Data not available |

| C-C-N | Data not available | Data not available |

| C-N-N | Data not available | Data not available |

This part of the article would have discussed the non-covalent interactions, such as van der Waals forces or potential dipole-dipole interactions, that govern how the molecules arrange themselves in the crystal lattice.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4-bis(diazo)-2,3-butanedione, these calculations have been employed to determine its preferred geometry, electronic properties, and to predict its spectroscopic behavior.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. DFT calculations have been performed to optimize the geometry of this compound. These studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations, yielding the minimum energy structure of the molecule. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. While specific bond lengths and angles from these calculations are not detailed in the available search results, DFT studies on similar diazo compounds have provided valuable benchmarks for comparison. For instance, in a theoretical investigation of a diazonium ion, the B3LYP/6-311G** level of theory was used to predict the lowest energy conformation. nih.gov

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been utilized to investigate the electronic properties of molecules. researchgate.net For diazo compounds, these methods can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. Understanding these electronic properties is crucial for predicting the molecule's reactivity, particularly its behavior in cycloaddition reactions and its susceptibility to nucleophilic or electrophilic attack. While specific studies on this compound using ab initio methods were not found in the search results, the application of these methods to other diazo compounds highlights their importance in this field of research. nih.gov

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. For diazo compounds, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra is of particular interest. diva-portal.org These calculations, often performed using time-dependent DFT (TD-DFT), can help assign peaks in experimental spectra to specific atoms or electronic transitions within the molecule. For example, computational studies on other organic molecules have shown that methods like TD-DFT can predict UV-Vis absorption maxima with reasonable accuracy. mdpi.com Although specific calculated spectroscopic data for this compound were not present in the search results, the general applicability of these computational techniques is well-established for related compounds. diva-portal.orgnih.gov

Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Computational Modeling of N2 Extrusion Barriers

A key reaction of diazo compounds is the extrusion of molecular nitrogen (N2), often initiated by heat or light, to generate a carbene or other reactive intermediates. Computational modeling has been used to investigate the energy barriers associated with this N2 extrusion process. These calculations can determine the activation energy required for the reaction to occur, providing insights into the reaction kinetics and the stability of the diazo compound. For other diazo compounds, DFT calculations have been successfully employed to predict reaction outcomes. rsc.org

Singlet-Triplet Energy Gap Calculations for Carbenes/Biscarbenes

The thermal or photochemical decomposition of this compound results in the formation of a highly reactive biscarbene intermediate. Carbenes are characterized by a divalent carbon atom with two non-bonding electrons. The spin state of these electrons, either paired in a single orbital (singlet state) or unpaired in different orbitals (triplet state), dictates the carbene's reactivity. The energy difference between these two states is known as the singlet-triplet energy gap (ΔE_ST).

Computational methods, particularly density functional theory (DFT), are instrumental in predicting this gap. For carbenes, the magnitude of ΔE_ST is influenced by the substituents on the carbene carbon. While no specific calculations for the biscarbene derived from this compound are readily available in the literature, studies on analogous carbonyl carbenes provide significant insight. For many carbenes, the triplet state is the ground state. compchemhighlights.org However, the presence of adjacent carbonyl groups, as would be the case in the biscarbene of interest, can influence this gap.

The prediction of singlet-triplet gaps is a known challenge for computational methods, though modern functionals can achieve high accuracy. acs.orgchemrxiv.org For instance, in diphenylcarbene, the triplet state is the ground state in the gas phase, but the singlet state can be stabilized through hydrogen bonding with a solvent like methanol. compchemhighlights.org This highlights the crucial role of the environment in determining the spin state of a carbene.

Table 1: Representative Singlet-Triplet Energy Gaps (ΔE_ST) for Various Carbenes

| Carbene | Computational Method | ΔE_ST (kcal/mol) | Ground State |

| Methylene (B1212753) (CH₂) | CCSD(T)/cc-pVTZ | 9.0 | Triplet |

| Diphenylcarbene | (U)B3LYP/6-311++G(d,p) | 5.62 | Triplet |

| Diphenylcarbene-Methanol Complex | (U)B3LYP/6-311++G(d,p) | -0.26 | Singlet |

Note: This table presents data for analogous carbenes to illustrate the concept and typical energy ranges. Data for the specific biscarbene derived from this compound is not available in the cited literature.

Conformational Analysis and Tautomeric Equilibria

The conformational flexibility of this compound is primarily dictated by rotation around the single bonds within its backbone. The molecule consists of a 2,3-butanedione (B143835) core with diazo groups at the 1 and 4 positions. ontosight.ai The planarity of the central dicarbonyl fragment and the orientation of the diazo groups are key conformational parameters.

While a detailed conformational analysis of this compound is not extensively documented, studies on similar vicinal diketones and related structures provide valuable information. For instance, the crystal structure of (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione shows a non-planar arrangement of the aromatic rings. nih.gov This suggests that steric and electronic effects in substituted butanedione derivatives can lead to twisted conformations.

Computational modeling is a powerful tool for exploring the potential energy surface and identifying stable conformers. nih.gov For this compound, one can hypothesize several possible conformations arising from the rotation around the C-C single bonds. The relative energies of these conformers would determine their population at a given temperature.

Regarding tautomeric equilibria, α-diazoketones can, in principle, exhibit tautomerism, although the diazoketone form is generally the most stable. No significant tautomeric equilibria have been reported for this compound under normal conditions.

Molecular Dynamics (MD) Simulations for Reaction Dynamics and Polymerization

Molecular dynamics (MD) simulations offer a computational microscope to observe the time evolution of molecular systems, providing insights into reaction mechanisms and polymerization processes. youtube.comyoutube.commdpi.com For this compound, MD simulations can be particularly useful for understanding the behavior of the biscarbene intermediates generated upon its decomposition and their subsequent polymerization.

While specific MD simulation parameters for the polymerization of this compound are not detailed in the available literature, the general approach involves defining a force field that accurately describes the interactions between the atoms of the monomer and the growing polymer chain. The simulation would then propagate the positions and velocities of all atoms over time, allowing for the observation of bond formation and the growth of the polymer.

A study on the thermolysis of bisdiazo compounds to form biscarbenes has shown evidence of homopolymerization, a process that was studied and validated by molecular dynamics (MD) calculations. This suggests that the biscarbenes derived from compounds like this compound can link together to form larger macromolecular structures.

Table 2: Typical Information Derived from MD Simulations of Polymerization

| Parameter | Description |

| Radius of Gyration | A measure of the size and compactness of the polymer chain as it grows. |

| End-to-End Distance | The distance between the two ends of the polymer chain, providing information on its conformation. |

| Reaction Trajectory | The pathway of the individual monomers as they react to form the polymer, including the formation of new chemical bonds. |

| Diffusion Coefficients | The rate at which monomers and polymer chains move within the simulation box, influencing the reaction rate. |

This table outlines the types of data that can be obtained from MD simulations of polymerization processes. Specific values for the polymerization of this compound are not available in the cited literature.

Building Blocks for Heterocyclic Systems

The diazocarbonyl groups in this compound are classical 1,3-dipoles, making the compound an excellent substrate for [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. chim.itresearchgate.net This dual reactivity allows for the synthesis of molecules containing two heterocyclic moieties or the formation of fused ring systems.

The reaction of diazo compounds with alkynes is a well-established and powerful method for the construction of the pyrazole (B372694) core. nih.gov this compound can participate in [3+2] cycloaddition reactions with alkynes to afford bis(pyrazole) derivatives. The reaction typically proceeds via the 1,3-dipolar cycloaddition mechanism where the terminal nitrogen of the diazo group adds to one carbon of the alkyne, followed by ring closure.

Depending on the stoichiometry and nature of the alkyne used, different products can be obtained. The use of two equivalents of a monoalkyne leads to the formation of a 1,1'-(butane-2,3-dione-1,4-diyl)bis(pyrazole). Alternatively, employing a dialkyne as the dipolarophile can facilitate the construction of more complex, fused pyrazole systems through a double cycloaddition event. The reaction conditions, such as temperature and the presence of catalysts, can influence the regioselectivity of the cycloaddition with unsymmetrical alkynes. rsc.orgnih.gov

Table 1: Representative Synthesis of Pyrazole Derivatives

| Reactant A | Reactant B (Alkynes) | Product Type | Potential Substituents (R¹, R²) |

|---|---|---|---|

| This compound | Substituted Monoalkyne | Bis(pyrazole) | Alkyl, Aryl, Ester |

| This compound | Terminal Alkyne | 1,3-Disubstituted Bis(pyrazole) | H, Aryl |

| This compound | Internal Dialkyne | Fused Bis(pyrazole) System | Alkyl, Aryl |

In a reaction pathway analogous to pyrazole synthesis, this compound can be used to construct 1,2,3-triazoles. This transformation is achieved through a [3+2] cycloaddition reaction with nitriles. frontiersin.org The diazo compound again acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. This method provides a direct route to bis(1,2,3-triazole) compounds, which are valuable scaffolds in medicinal chemistry and materials science. nih.govnih.gov

The reaction typically requires thermal or photochemical activation to facilitate the cycloaddition. The versatility of this method allows for the incorporation of a wide range of functional groups into the triazole rings, depending on the choice of the nitrile starting material. This approach is particularly useful for synthesizing symmetrically substituted bis(triazole)s linked by the butanedione core.

Precursors for Complex Polycyclic and Strained Architectures (e.g., cage structures)

The ability of this compound to generate two carbene centers upon diazotization makes it a valuable precursor for synthesizing intricate polycyclic and strained cage-like molecules. dtic.mil The strategy involves intramolecular reactions of the biscarbene intermediate, which can be generated photochemically or thermally.

When the butanedione backbone is part of a larger, pre-organized molecular framework, the simultaneous or sequential intramolecular insertion or cycloaddition of the two carbene centers into nearby C-H bonds or π-systems can lead to the formation of multiple new rings in a single transformation. researchgate.net This cascade process allows for the rapid construction of molecular complexity from a relatively simple precursor. The design of the substrate is crucial, as the proximity and orientation of the reactive sites will dictate the structure of the resulting cage compound. scispace.com This approach has been explored for the synthesis of novel carbocyclic frameworks with high strain energy.

Generation of Highly Reactive Intermediates

The decomposition of this compound serves as a clean and efficient method for generating highly energetic and reactive intermediates. The extrusion of two molecules of stable dinitrogen gas is the thermodynamic driving force for these transformations.

Upon photolysis or thermolysis, this compound undergoes the loss of two molecules of nitrogen (N₂) to generate a highly reactive bis(α-ketocarbene) intermediate: 1,4-dicarbonyl-2,3-dicarbene. csbsju.edu This species is exceptionally reactive and can initiate a variety of cascade reactions.

In the absence of trapping agents, the biscarbene can undergo intramolecular reactions to yield cyclized products. In the presence of intermolecular substrates, it can participate in a range of carbene-mediated transformations. For example, reaction with alkenes can lead to the formation of bis(cyclopropane) derivatives. The sequential nature of these additions can provide access to complex molecular architectures through a controlled series of bond-forming events. researchgate.net

Table 2: Reactions of Biscarbene Intermediate

| Reaction Type | Substrate | Resulting Product Class |

|---|---|---|

| Intramolecular Insertion | C-H bonds within the same molecule | Fused/Bridged Polycyclic Ketones |

| Intermolecular Cyclopropanation | Alkenes | Bis(cyclopropyl) Ketones |

| Intermolecular Insertion | Alcohols, Ethers | Bis(ether) or Acetal Derivatives |

As a bis(α-diazoketone), this compound is an ideal substrate for the Wolff rearrangement, a reaction that converts an α-diazocarbonyl compound into a ketene (B1206846). wikipedia.orgchem-station.com This rearrangement can be induced photochemically, thermally, or through catalysis with transition metals like silver(I). csbsju.eduorganic-chemistry.org The reaction involves the extrusion of N₂ followed by a 1,2-rearrangement to produce a ketene intermediate.

In the case of this compound, a double Wolff rearrangement can occur to yield a highly reactive bisketene, buta-1,3-diene-1,4-dione. This intermediate can be trapped in situ by various nucleophiles. For instance, in the presence of water, it hydrolyzes to form a dicarboxylic acid. When alcohols or amines are used as trapping agents, the corresponding diesters or diamides are produced. researchgate.net This bisketene can also participate in [2+2] cycloaddition reactions with alkenes or imines, providing a pathway to four-membered ring systems. The use of dinucleophiles can lead to the formation of macrocycles or polymers.

Strategic Applications of this compound in Contemporary Organic Synthesis

The bifunctional nature of this compound, possessing two diazo groups flanking a central diketone core, positions it as a versatile and highly reactive building block in modern organic synthesis. Its ability to serve as a precursor to bis-carbenes or to undergo various cycloaddition and insertion reactions opens avenues for advanced applications, particularly in the realms of continuous manufacturing and materials science. This article explores the strategic applications of this compound in flow chemistry for scalable synthesis and in the design of novel functional material precursors.

Emerging Research Frontiers and Future Perspectives

Challenges in Synthesis and Stability Control

The synthesis of 1,4-bis(diazo)-2,3-butanedione is not without its difficulties. The compound is known to be sensitive to both heat and light, which necessitates careful handling and storage to prevent uncontrolled decomposition. This inherent instability poses a significant challenge for its isolation, purification, and long-term use.